molecular formula C17H23NO B5886649 (E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE

(E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE

Cat. No.: B5886649
M. Wt: 257.37 g/mol
InChI Key: MBEQPKQLCZOANA-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure that includes a cyclohexyl group, an ethyl group, and a phenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of cyclohexylamine with ethyl cinnamate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE: Lacks the (E)-configuration, leading to different chemical and biological properties.

    N-CYCLOHEXYL-N-METHYL-3-PHENYL-2-PROPENAMIDE: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

    N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-BUTENAMIDE: Has a butenamide backbone, altering its chemical behavior.

Uniqueness

(E)-N-CYCLOHEXYL-N-ETHYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific (E)-configuration, which influences its chemical reactivity and biological activity. This configuration may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-cyclohexyl-N-ethyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,13-14,16H,2,4,7-8,11-12H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEQPKQLCZOANA-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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